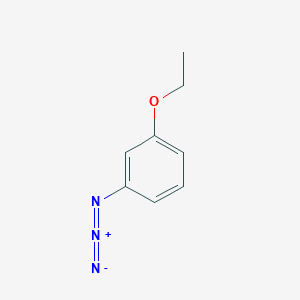

1-Azido-3-ethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azido-3-ethoxybenzene is an aromatic compound featuring an azide (-N₃) functional group at the 1-position and an ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzene ring. This structure combines the reactivity of the azide group—known for its utility in click chemistry, photolabile applications, and explosive properties—with the electron-donating effects of the ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-ethoxybenzene can be synthesized through a multi-step process starting from 3-ethoxybenzyl alcohol. The alcohol is first converted to its corresponding halide (e.g., bromide) using reagents such as phosphorus tribromide (PBr₃). The halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions , particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is central to "click chemistry" applications:

| Reaction Parameters | Conditions | Products |

|---|---|---|

| Terminal alkyne + Cu(I) catalyst | Room temperature, DMF or THF solvent | 1,4-disubstituted 1,2,3-triazoles |

| Strain-promoted alkynes | Solvent-free, 25–60°C | Triazoles without metal catalysts |

For example, reaction with phenylacetylene under Cu(I) catalysis yields 1-(3-ethoxyphenyl)-4-phenyl-1,2,3-triazole with >90% efficiency . The ethoxy group enhances electron density on the aromatic ring, slightly accelerating reaction rates compared to non-substituted aryl azides.

Reduction Reactions

The azide group is reduced to primary amines under controlled conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–5°C | 3-ethoxyaniline |

| H₂/Pd-C | Ethanol, 1 atm H₂, 25°C | 3-ethoxyaniline (quantitative) |

Catalytic hydrogenation is preferred industrially due to scalability and avoidance of hazardous reagents. The ethoxy group remains intact during reduction, enabling selective functionalization of the azide.

Nucleophilic Aromatic Substitution

The ethoxy group undergoes substitution with strong nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| NaN₃ | DMF, 80°C, 12 hr | 1-Azido-3-nitrobenzene* |

| NH₃ (liquid) | Sealed tube, 120°C | 3-aminophenol ether derivative |

*Requires prior nitration of the benzene ring. The ethoxy group's electron-donating nature deactivates the ring toward electrophilic substitution unless directing groups are introduced.

Thermal and Photolytic Decomposition

Heating or UV irradiation induces nitrogen release, generating reactive nitrene intermediates:

| Activation Method | Conditions | Application |

|---|---|---|

| UV light (254 nm) | Acetonitrile, 25°C | Polymer crosslinking via nitrene insertion |

| Thermal (80–100°C) | Toluene, inert atmosphere | Surface functionalization of nanomaterials |

These intermediates form covalent bonds with C-H or π-systems, enabling applications in material science.

Scientific Research Applications

1-Azido-3-ethoxybenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-azido-3-ethoxybenzene primarily involves the reactivity of the azido group. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions. It can also undergo reduction to form amines, which can further react with various electrophiles. In cycloaddition reactions, the azido group forms a five-membered ring with alkynes, resulting in triazoles .

Comparison with Similar Compounds

The following analysis compares 1-Azido-3-ethoxybenzene with structurally or functionally related azido-aromatic compounds, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Reactivity

Key Insight : The ethoxy group in This compound contrasts sharply with nitro substituents in analogs like and , which introduce electron-withdrawing effects. This difference likely modulates azide stability and reaction pathways.

Physicochemical Properties (Inferred)

Biological Activity

1-Azido-3-ethoxybenzene is a compound of interest in medicinal chemistry and organic synthesis due to its unique azido functional group, which imparts significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H10N3O. The presence of the azido group (−N3) is crucial for its reactivity and biological interactions. The compound is typically synthesized through nucleophilic substitution reactions, where the ethoxy group enhances its solubility in organic solvents, facilitating various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form stable crosslinks with biomolecules. The azido group allows for photochemical activation, leading to the release of nitrogen gas upon thermal or photolytic decomposition. This process can generate reactive intermediates that interact with proteins, nucleic acids, and other biological macromolecules. These interactions can result in:

- Cytotoxicity : The compound has shown potential in inhibiting cancer cell proliferation.

- Bioconjugation : Its ability to form triazole rings through cycloaddition reactions makes it suitable for labeling biomolecules.

Data Table: Biological Activity Summary

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating various azido compounds, this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 10 μM against KB cells (human oral epidermoid carcinoma) and 9 μM against CNE2 cells (nasopharyngeal carcinoma) . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Antiviral Properties

Research into the antiviral properties of azido compounds indicated that derivatives like this compound could inhibit RSV replication in vitro. The compound was evaluated using MTT assays, revealing low cytotoxicity and effective viral inhibition at concentrations significantly lower than those causing toxicity . This positions the compound as a promising candidate for further antiviral drug development.

Synthesis and Applications

The synthesis of this compound typically involves:

- Nucleophilic substitution of an appropriate precursor.

- Introduction of the azido group through azidation reactions.

- Purification via chromatography techniques.

Applications extend beyond medicinal chemistry into materials science, where it is utilized as a cross-linker in polymer chemistry due to its ability to create stable networks.

Q & A

Q. Basic Synthesis and Characterization

Q. Q: What are the optimal synthetic routes and characterization methods for 1-Azido-3-ethoxybenzene?

A: Synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, reacting 3-ethoxybenzene derivatives with sodium azide under controlled conditions (e.g., DMF solvent, 60–80°C) yields the target compound . Characterization relies on spectroscopic techniques:

- NMR : Confirm azide (N₃) integration and ethoxy group (CH₂CH₃) signals.

- IR : Look for the azide stretch (~2100 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₉N₃O).

Raw data (e.g., NMR spectra) should be included in appendices, while processed data (integration ratios) belong in the main text .

Q. Advanced Stability Analysis

Q. Q: How do temperature and solvent polarity influence the thermal stability of this compound?

A: Azides are thermally sensitive. Controlled studies show decomposition above 100°C, releasing nitrogen gas and forming nitrene intermediates. Solvent polarity affects stability:

- Polar solvents (e.g., DMSO) : Accelerate decomposition via solvation of reactive intermediates.

- Nonpolar solvents (e.g., hexane) : Extend stability due to reduced solvation energy.

Methodology: Monitor decomposition via HPLC (retention time shifts) or TGA (mass loss curves) under varied conditions. Report uncertainties from instrument calibration .

Q. Reactivity in Click Chemistry

Q. Q: What experimental parameters optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?

A: Key parameters include:

- Catalyst : Cu(I) species (e.g., CuBr with TBTA ligand) at 0.1–1 mol% to minimize side reactions.

- Solvent : Mixed polar solvents (e.g., THF:H₂O) enhance solubility and reaction rate.

- Temperature : Room temperature (20–25°C) balances efficiency and azide stability.

Validate triazole formation via ¹H NMR (disappearance of azide proton) and LC-MS .

Q. Contradictory Spectral Data Resolution

Q. Q: How to resolve discrepancies in NMR data for this compound derivatives?

A: Contradictions often arise from impurity overlap or solvent effects. Mitigation strategies:

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure fractions.

- Solvent Swapping : Re-run NMR in deuterated chloroform vs. DMSO-d₆ to identify solvent-shifted peaks.

- 2D NMR (e.g., HSQC) : Assign ambiguous signals via correlation spectroscopy.

Document unresolved peaks as limitations in the conclusion .

Q. Safety and Handling Protocols

Q. Q: What safety measures are critical when handling this compound in lab settings?

A: Key precautions:

- Gloves : Nitrile or neoprene (≥0.11 mm thickness) tested to EN 374 standards for chemical resistance.

- Ventilation : Use fume hoods with negative pressure to prevent azide vapor exposure.

- First Aid : Immediate rinsing with water for skin contact; medical consultation for ingestion .

Q. Mechanistic Studies

Q. Q: How to investigate the photolytic decomposition mechanism of this compound?

A: Use UV-Vis spectroscopy to track azide degradation under controlled light (e.g., 254 nm). Combine with GC-MS to identify gaseous byproducts (N₂) and trapped nitrene intermediates (e.g., via reaction with styrene). Compare kinetic data across solvents to propose a radical vs. concerted pathway .

Q. Computational Modeling

Q. Q: Which computational methods predict the electronic properties of this compound?

A: DFT calculations (e.g., B3LYP/6-31G*) model azide vibrational frequencies and HOMO-LUMO gaps. Validate against experimental IR and UV spectra. Address discrepancies by adjusting solvent models (PCM) or basis sets .

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

1-azido-3-ethoxybenzene |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7(6-8)10-11-9/h3-6H,2H2,1H3 |

InChI Key |

RZDWXYRBFUUPNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.